molecular formula C13H17NO3 B7471967 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide

カタログ番号 B7471967
分子量: 235.28 g/mol
InChIキー: BGOOERDEFCXYJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide, also known as BRL-15572, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a promising target for the treatment of various neurological and psychiatric disorders.

作用機序

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. The activation of mGluR5 by glutamate leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). The selective antagonism of mGluR5 by N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide leads to the inhibition of these intracellular signaling pathways, which results in the modulation of glutamatergic neurotransmission.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has been shown to modulate glutamatergic neurotransmission, which is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. The selective antagonism of mGluR5 by N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has been shown to reduce the activity of the PLC pathway, which results in the inhibition of intracellular calcium release and the activation of PKC and ERK. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.

実験室実験の利点と制限

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide is a selective antagonist of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes. The use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in lab experiments has several advantages, including its high selectivity and potency, its ability to cross the blood-brain barrier, and its low toxicity. However, the use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in lab experiments also has some limitations, including its high cost, its limited availability, and its potential off-target effects.

将来の方向性

The selective antagonism of mGluR5 by N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has shown promising results in various preclinical models of neurological and psychiatric disorders. However, further research is needed to fully understand the therapeutic potential of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide. Some future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide include:
1. Evaluation of the efficacy of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in clinical trials for various neurological and psychiatric disorders.
2. Investigation of the potential off-target effects of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide and the development of more selective mGluR5 antagonists.
3. Elucidation of the molecular mechanisms underlying the neuroprotective effects of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in models of ischemia and traumatic brain injury.
4. Investigation of the role of mGluR5 in the regulation of synaptic plasticity, learning, and memory.
5. Development of new methods for the synthesis and purification of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide to improve its availability and reduce its cost.
Conclusion
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide is a selective antagonist of mGluR5 that has shown promising results in various preclinical models of neurological and psychiatric disorders. The use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in lab experiments has several advantages, including its high selectivity and potency, its ability to cross the blood-brain barrier, and its low toxicity. However, further research is needed to fully understand the therapeutic potential of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide and to develop more selective and cost-effective mGluR5 antagonists.

合成法

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 2-(bromomethyl)-1,3-dioxolane with 3,4-dihydro-2H-1,5-benzodioxepin-7-one, followed by the reaction of the resulting intermediate with 2-methylpropan-1-amine. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases. The selective antagonism of mGluR5 by N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has been shown to modulate glutamatergic neurotransmission, which is involved in the regulation of synaptic plasticity, learning, and memory. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.

特性

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)13(15)14-10-4-5-11-12(8-10)17-7-3-6-16-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOOERDEFCXYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。